molecular formula C11H15NO B2640371 4-[1-(Cyclopropylamino)ethyl]phenol CAS No. 926204-26-4

4-[1-(Cyclopropylamino)ethyl]phenol

Cat. No.: B2640371
CAS No.: 926204-26-4
M. Wt: 177.247
InChI Key: OWSOOZXCTUEZHW-UHFFFAOYSA-N
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Description

4-[1-(Cyclopropylamino)ethyl]phenol is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is characterized by a phenol group substituted with a cyclopropylaminoethyl group at the para position. It is used primarily in proteomics research .

Preparation Methods

The synthesis of 4-[1-(Cyclopropylamino)ethyl]phenol can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with cyclopropylamine under basic conditions . The reaction typically proceeds as follows:

    Starting Materials: 4-chlorophenol and cyclopropylamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) at elevated temperatures.

    Procedure: The 4-chlorophenol is first dissolved in a suitable solvent like ethanol or methanol. Cyclopropylamine is then added to the solution, followed by the base. The mixture is heated to reflux for several hours.

    Product Isolation: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[1-(Cyclopropylamino)ethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding cyclopropylaminoethylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or oleum, and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[1-(Cyclopropylamino)ethyl]phenol is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[1-(Cyclopropylamino)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the cyclopropylaminoethyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

4-[1-(Cyclopropylamino)ethyl]phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[1-(cyclopropylamino)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8(12-10-4-5-10)9-2-6-11(13)7-3-9/h2-3,6-8,10,12-13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWSOOZXCTUEZHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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